Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
Brand Name: Vulcanchem
CAS No.: 132098-54-5
VCID: VC21215622
InChI: InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1
SMILES: CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

CAS No.: 132098-54-5

Cat. No.: VC21215622

Molecular Formula: C15H26N2O2

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane - 132098-54-5

Specification

CAS No. 132098-54-5
Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
IUPAC Name (4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1
Standard InChI Key WCCCBUXURHZPQL-GHMZBOCLSA-N
Isomeric SMILES CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C
SMILES CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C
Canonical SMILES CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C

Introduction

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound belonging to the bis(oxazoline) family, which plays a significant role in asymmetric catalysis and coordination chemistry. This compound consists of two oxazoline rings linked by a methylene bridge, featuring tert-butyl substituents on each oxazoline ring. The molecular formula for this compound is C15H26N2O2, with a molecular weight of approximately 266.38 g/mol .

Synthesis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

The synthesis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of tert-butyl-substituted oxazoline with a suitable methylene source. The specific reaction conditions, such as temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product.

Synthesis Steps:

  • Preparation of Oxazoline Precursor: The synthesis begins with the preparation of the tert-butyl-substituted oxazoline precursor.

  • Reaction with Methylene Source: The oxazoline precursor reacts with a methylene source to form the bis(oxazoline) structure.

  • Purification: The final step involves purification to obtain the desired compound in high purity.

Applications in Asymmetric Catalysis

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is primarily used as a chiral ligand in asymmetric catalysis. When coordinated to a metal center, it facilitates the production of enantiomerically enriched compounds, which are crucial in pharmaceutical applications. The mechanism of action revolves around its ability to form stable complexes with transition metals, influencing the stereochemistry of the reaction products .

Comparison with Similar Compounds

Several compounds share structural similarities with Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methaneC15H26N2O2Optical isomer; similar catalytic properties
Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methaneC21H20N2O2Contains phenyl groups; used in asymmetric catalysis
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methaneC13H22N2O2Features isopropyl groups; known for high catalytic efficiency

The uniqueness of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane lies in its symmetrical arrangement and the presence of tert-butyl groups, which enhance its steric bulk and influence its coordination properties .

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